molecular formula C9H15NO B14611048 N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide CAS No. 60803-20-5

N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide

Cat. No.: B14611048
CAS No.: 60803-20-5
M. Wt: 153.22 g/mol
InChI Key: SWWLAVVCYNNGGT-UHFFFAOYSA-N
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Description

N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide: is a unique bicyclic compound characterized by its rigid structure and specific functional groups This compound is part of the bicyclo[21

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide typically involves a multi-step process. One common method is the [2+2] cycloaddition reaction, which is a photochemical process. This reaction involves the use of light to induce the formation of the bicyclic structure from simpler alkenes. The resulting intermediate can then be further functionalized to introduce the carboxamide group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale photochemical reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, light intensity, and reaction time, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of rigid bicyclic structures on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into certain binding sites with high specificity. This can lead to the modulation of biological pathways and the exertion of its effects.

Comparison with Similar Compounds

    Bicyclo[2.1.1]hexane: The parent compound without the dimethyl and carboxamide groups.

    5,5-Dimethyl-1-vinylbicyclo[2.1.1]hexane: A similar compound with a vinyl group instead of the carboxamide group.

Uniqueness: N,N-Dimethylbicyclo[21

Properties

CAS No.

60803-20-5

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

N,N-dimethylbicyclo[2.1.1]hexane-5-carboxamide

InChI

InChI=1S/C9H15NO/c1-10(2)9(11)8-6-3-4-7(8)5-6/h6-8H,3-5H2,1-2H3

InChI Key

SWWLAVVCYNNGGT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1C2CCC1C2

Origin of Product

United States

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